molecular formula C9H8ClN3OS B7777100 5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazole-3-thiol

5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazole-3-thiol

Cat. No.: B7777100
M. Wt: 241.70 g/mol
InChI Key: OIAHIKHIYQWBHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the identifier “5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazole-3-thiol” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions and reactions, making it a valuable subject of study in chemistry, biology, and industrial applications.

Preparation Methods

The synthesis of the compound “5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazole-3-thiol” involves several steps and specific reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The process involves a C-H alkylation reaction facilitated by a manganese catalyst, magnesium metal, and mechanical grinding . This method ensures the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

The compound “5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazole-3-thiol” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield different oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Scientific Research Applications

The compound “5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazole-3-thiol” has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, the compound is explored for its potential therapeutic properties, including its ability to interact with specific molecular targets. Industrially, it is used in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of the compound “5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazole-3-thiol” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

When compared to similar compounds, “5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazole-3-thiol” stands out due to its unique chemical structure and properties. Similar compounds include those with comparable molecular frameworks and functional groups. “this compound” may exhibit different reactivity and interactions, making it distinct in its applications and effects. Some similar compounds include those with similar indole derivatives and halogenated hydrocarbons .

Properties

IUPAC Name

5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazole-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3OS/c10-6-1-3-7(4-2-6)14-5-8-11-9(15)13-12-8/h1-4H,5H2,(H2,11,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAHIKHIYQWBHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=NC(=NN2)S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1OCC2=NC(=NN2)S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.